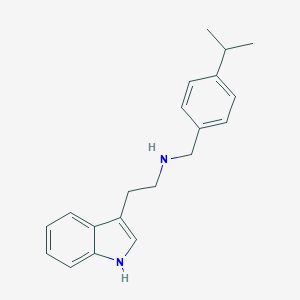![molecular formula C22H25Cl2N3O B271870 ({1-[(2,4-DICHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYL)[2-(MORPHOLIN-4-YL)ETHYL]AMINE](/img/structure/B271870.png)
({1-[(2,4-DICHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYL)[2-(MORPHOLIN-4-YL)ETHYL]AMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
({1-[(2,4-DICHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYL)[2-(MORPHOLIN-4-YL)ETHYL]AMINE is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of ({1-[(2,4-DICHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYL)[2-(MORPHOLIN-4-YL)ETHYL]AMINE typically involves multi-step organic reactions. One common method involves the reaction of 2,4-dichlorobenzyl chloride with indole-3-carboxaldehyde to form an intermediate, which is then reacted with morpholine and a suitable amine to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon.
Chemical Reactions Analysis
({1-[(2,4-DICHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYL)[2-(MORPHOLIN-4-YL)ETHYL]AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the benzyl chloride moiety.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antiviral and anticancer agent due to its ability to interact with biological targets.
Medicine: Research has indicated its potential use in developing new therapeutic agents for treating diseases like cancer and viral infections.
Mechanism of Action
The mechanism of action of ({1-[(2,4-DICHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYL)[2-(MORPHOLIN-4-YL)ETHYL]AMINE involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity and leading to the desired therapeutic effect. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
({1-[(2,4-DICHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYL)[2-(MORPHOLIN-4-YL)ETHYL]AMINE is unique due to its specific chemical structure, which imparts distinct biological activities. Similar compounds include:
Indole-3-acetic acid: A plant hormone with different biological functions.
Indole-3-carbinol: Known for its anticancer properties.
2,4-dichlorobenzyl alcohol: Used as an antiseptic and preservative.
These compounds share the indole or dichlorobenzyl moiety but differ in their overall structure and specific applications.
Properties
Molecular Formula |
C22H25Cl2N3O |
|---|---|
Molecular Weight |
418.4 g/mol |
IUPAC Name |
N-[[1-[(2,4-dichlorophenyl)methyl]indol-3-yl]methyl]-2-morpholin-4-ylethanamine |
InChI |
InChI=1S/C22H25Cl2N3O/c23-19-6-5-17(21(24)13-19)15-27-16-18(20-3-1-2-4-22(20)27)14-25-7-8-26-9-11-28-12-10-26/h1-6,13,16,25H,7-12,14-15H2 |
InChI Key |
MYZGRXKWANCILN-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCNCC2=CN(C3=CC=CC=C32)CC4=C(C=C(C=C4)Cl)Cl |
Canonical SMILES |
C1COCCN1CCNCC2=CN(C3=CC=CC=C32)CC4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1-adamantyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine](/img/structure/B271789.png)
![2-[4-({[2-(1H-indol-3-yl)ethyl]amino}methyl)phenoxy]ethanol](/img/structure/B271790.png)
![2-{[4-(2-Hydroxyethoxy)-3-methoxybenzyl]amino}-1-phenylethanol](/img/structure/B271791.png)
![4-Chloro-3-(5-{[(2-hydroxy-2-phenylethyl)amino]methyl}-2-furyl)benzoic acid](/img/structure/B271793.png)
![N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B271794.png)
![N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B271795.png)

![2-{2-methoxy-4-[(propylamino)methyl]phenoxy}-N-(4-methylphenyl)acetamide](/img/structure/B271859.png)
![3-(5-{[(4-Fluorobenzyl)amino]methyl}-2-furyl)benzoic acid](/img/structure/B271860.png)
![N-{4-[(6-chloro-3-pyridinyl)methoxy]-3-methoxybenzyl}-N-[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B271862.png)
![N~1~-{4-[(4-methylbenzyl)oxy]benzyl}-1H-tetrazole-1,5-diamine](/img/structure/B271863.png)
![[(3-METHOXY-4-{[1-(4-METHYLPHENYL)-1,2,3,4-TETRAZOL-5-YL]METHOXY}PHENYL)METHYL](SEC-BUTYL)AMINE](/img/structure/B271866.png)
![2-{[(3-METHOXY-4-{[1-(4-METHYLPHENYL)-1,2,3,4-TETRAZOL-5-YL]METHOXY}PHENYL)METHYL]AMINO}ETHANOL](/img/structure/B271867.png)
![3-(5-{[(Pyridin-3-ylmethyl)amino]methyl}furan-2-yl)benzoic acid](/img/structure/B271871.png)
